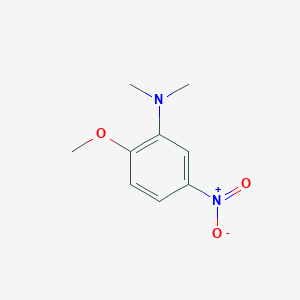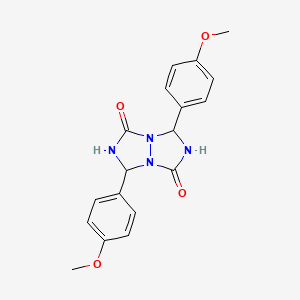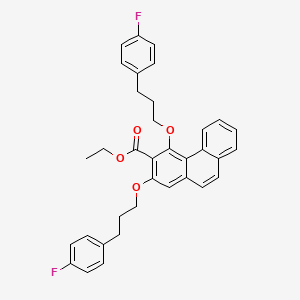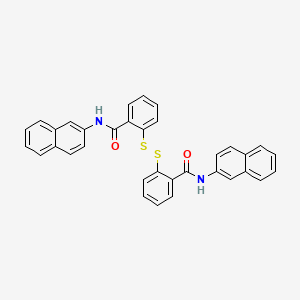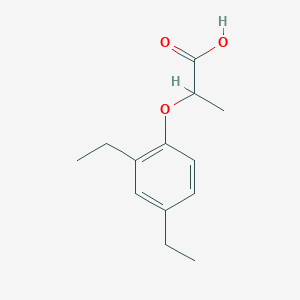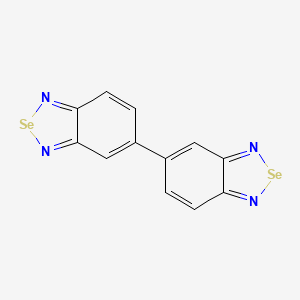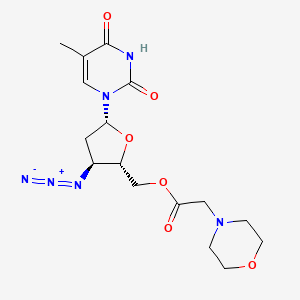
Thymidine, 3'-azido-3'-deoxy-, 5'-(4-morpholineacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine, 3’-azido-3’-deoxy-, 5’-(4-morpholineacetate) is a synthetic nucleoside analog It is structurally similar to thymidine, a natural nucleoside found in DNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-azido-3’-deoxy-, 5’-(4-morpholineacetate) typically involves the following steps:
Starting Material: Thymidine is used as the starting material.
Azidation: The 3’-hydroxyl group of thymidine is converted to an azido group using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as tin(IV) chloride (SnCl4).
Protection: The 5’-hydroxyl group is protected using a protecting group like triphenylmethyl (Trt) chloride.
Morpholine Acetate Addition: The protected thymidine derivative is then reacted with morpholine acetate to introduce the 5’-(4-morpholineacetate) group.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Thymidine, 3’-azido-3’-deoxy-, 5’-(4-morpholineacetate) undergoes several types of chemical reactions:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the morpholine acetate group.
Common Reagents and Conditions
Azidation: Azidotrimethylsilane (TMSN3), tin(IV) chloride (SnCl4)
Reduction: Hydrogen gas, palladium catalyst
Oxidation: Various oxidizing agents such as potassium permanganate (KMnO4)
Major Products Formed
Reduction: 3’-amino-3’-deoxythymidine
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Thymidine, 3’-azido-3’-deoxy-, 5’-(4-morpholineacetate) has several scientific research applications:
Antiviral Research: It is used as a reverse transcriptase inhibitor in the study of HIV and other retroviruses.
Anticancer Research: The compound is investigated for its potential to inhibit DNA synthesis in cancer cells, leading to cell death.
Molecular Biology: It is used in studies involving DNA synthesis and repair mechanisms.
Microbial Studies: The compound has shown activity against certain bacterial strains, making it useful in antimicrobial research.
Wirkmechanismus
The primary mechanism of action of Thymidine, 3’-azido-3’-deoxy-, 5’-(4-morpholineacetate) involves its incorporation into DNA during replication. The azido group at the 3’ position prevents the addition of further nucleotides, effectively terminating DNA synthesis. This leads to the inhibition of viral replication in the case of retroviruses and the inhibition of cell proliferation in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral drug used in the treatment of HIV.
3’-Amino-3’-deoxythymidine: A reduced form of the compound with similar biological activity.
5’-O-(triphenylmethyl)thymidine: Another thymidine analog with applications in anticancer research.
Uniqueness
Thymidine, 3’-azido-3’-deoxy-, 5’-(4-morpholineacetate) is unique due to the presence of the morpholine acetate group at the 5’ position. This modification enhances its solubility and potentially its biological activity compared to other thymidine analogs .
Eigenschaften
CAS-Nummer |
125762-97-2 |
|---|---|
Molekularformel |
C16H22N6O6 |
Molekulargewicht |
394.38 g/mol |
IUPAC-Name |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-morpholin-4-ylacetate |
InChI |
InChI=1S/C16H22N6O6/c1-10-7-22(16(25)18-15(10)24)13-6-11(19-20-17)12(28-13)9-27-14(23)8-21-2-4-26-5-3-21/h7,11-13H,2-6,8-9H2,1H3,(H,18,24,25)/t11-,12+,13+/m0/s1 |
InChI-Schlüssel |
VUDHUKKUITYNHN-YNEHKIRRSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)CN3CCOCC3)N=[N+]=[N-] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)CN3CCOCC3)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


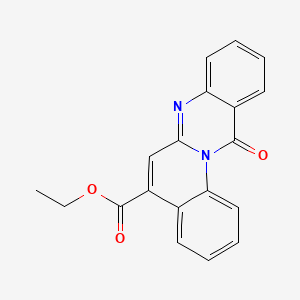
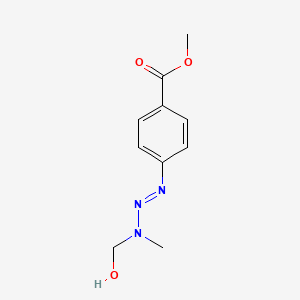
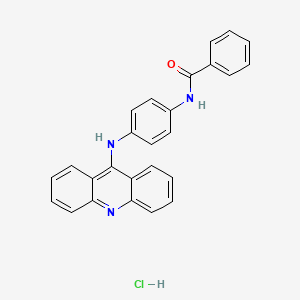
![3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-](/img/structure/B12797007.png)
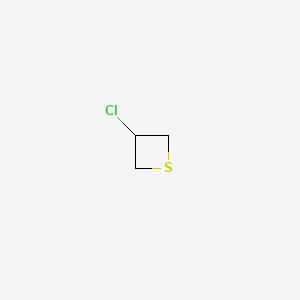
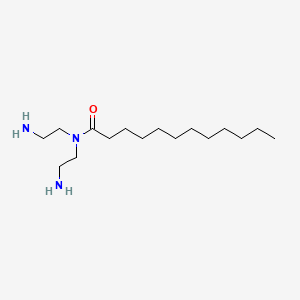
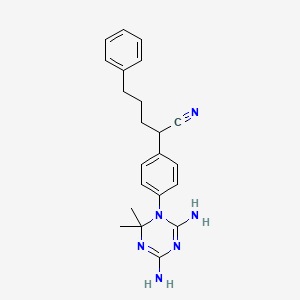
![Ethyl 4-[(3,4-dimethoxyphenyl)(4-methylbenzene-1-sulfonyl)amino]butanoate](/img/structure/B12797045.png)
